

Genz-644282: A Preclinical Technical Guide

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Compound of Interest		
Compound Name:	Genz-644282	
Cat. No.:	B1684457	Get Quote

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Introduction

Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1) that has demonstrated significant potential as an antineoplastic agent in preclinical studies.[1] Unlike traditional camptothecin-based inhibitors, **Genz-644282** possesses a unique chemical structure that may overcome some of the limitations associated with older drugs in this class.[2] This document provides a comprehensive overview of the preclinical data available for **Genz-644282**, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

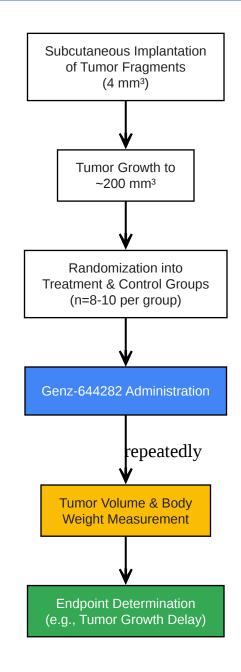
Genz-644282 exerts its cytotoxic effects by targeting and inhibiting DNA topoisomerase I.[1] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] **Genz-644282** stabilizes the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the DNA strand.[4] The collision of the replication fork with this stabilized complex leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Notably, **Genz-644282** has shown efficacy against cancer cell lines resistant to camptothecin, suggesting a distinct interaction with the Top1-DNA complex.[4][5] Studies have indicated that arginine residue 364 in Top1 is crucial for the binding of **Genz-644282**.[4] Furthermore, the drug and its metabolites can induce Top1 cleavage at both similar and unique genomic positions compared to camptothecin.[2]









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